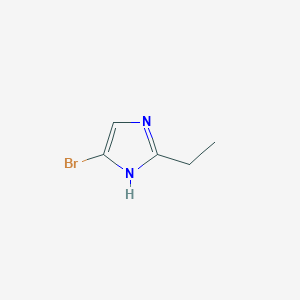
17-Methylene-4-androsten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methylene-4-androsten-3-one is a synthetic steroidal compound with the molecular formula C20H28O. It is characterized by the presence of a methylidene group at the 17th position and a double bond between the 4th and 5th carbon atoms in the androstane skeleton. This compound is known for its significant biological activity and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methylene-4-androsten-3-one typically involves the modification of androstenedione or other related steroidal precursors. One common method includes the use of microbial biotransformation, where specific microorganisms such as fungi or bacteria are employed to introduce the desired functional groups. For example, the biotransformation of androstenedione by certain fungal species can yield this compound .
Industrial Production Methods: Industrial production of this compound often relies on large-scale microbial fermentation processes. These processes are optimized to ensure high yield and purity of the final product. The use of genetically engineered microorganisms has also been explored to enhance the efficiency of the biotransformation process .
Análisis De Reacciones Químicas
Types of Reactions: 17-Methylene-4-androsten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bonds into single bonds, altering the compound’s structure and activity.
Substitution: Substitution reactions can introduce new substituents at specific positions on the steroidal skeleton.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce saturated steroids .
Aplicaciones Científicas De Investigación
17-Methylene-4-androsten-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its role in hormone replacement therapy and as an anti-inflammatory agent.
Industry: It is used in the production of steroidal drugs and other pharmaceutical products
Mecanismo De Acción
The mechanism of action of 17-Methylene-4-androsten-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparación Con Compuestos Similares
Androstenedione: A precursor in the biosynthesis of testosterone and estrogen.
Androstadienedione: A key intermediate in the synthesis of various steroidal hormones.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.
Uniqueness: 17-Methylene-4-androsten-3-one is unique due to its specific structural modifications, which confer distinct biological activities. Its methylidene group at the 17th position and the double bond between the 4th and 5th carbon atoms differentiate it from other similar compounds, making it valuable for specific research applications .
Propiedades
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h12,16-18H,1,4-11H2,2-3H3/t16-,17-,18-,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEURENTQIAFIS-FSGKZVOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=C)CCC4=CC(=O)CCC34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CCC4=CC(=O)CC[C@]34C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556359 |
Source


|
| Record name | 17-Methylideneandrost-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846-45-7 |
Source


|
| Record name | 17-Methylideneandrost-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
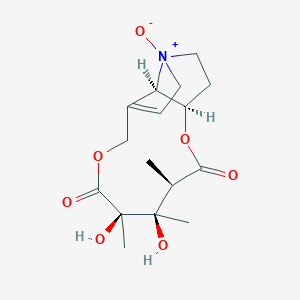
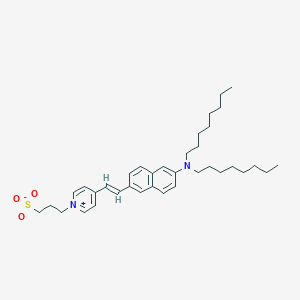
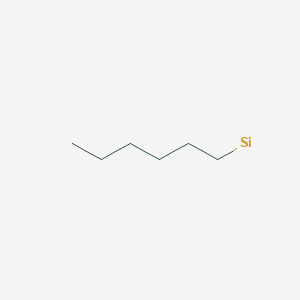
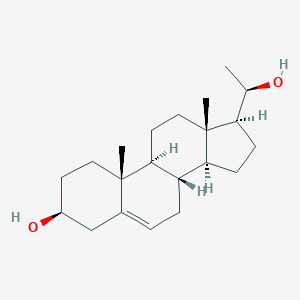

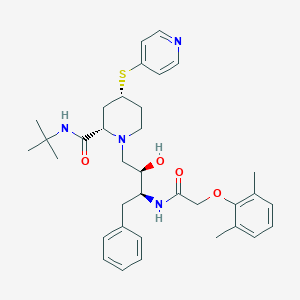
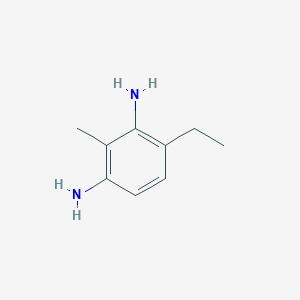
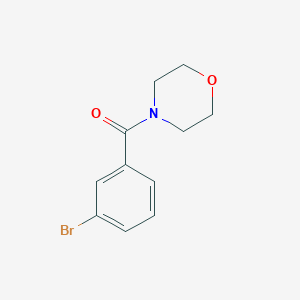
![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid](/img/structure/B129554.png)
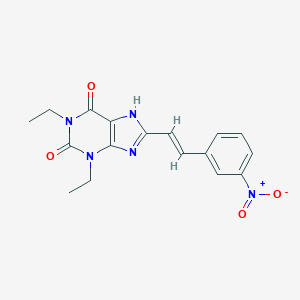
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
